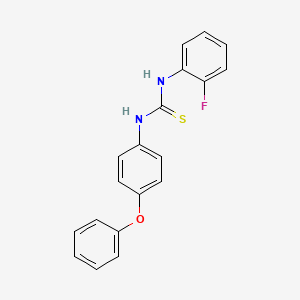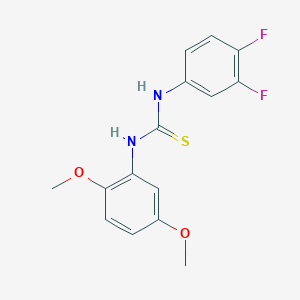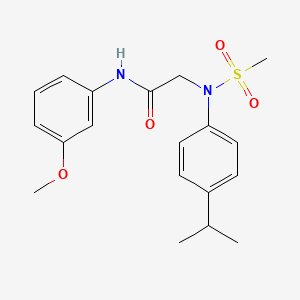
6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone, also known as DMITI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMITI is a synthetic molecule that belongs to the class of isoindolinone compounds and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone can inhibit the activity of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It has also been shown to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects
6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It has also been shown to reduce oxidative stress and enhance the activity of antioxidant enzymes, such as SOD and CAT.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone has several advantages for lab experiments, including its synthetic nature, high purity, and stability. However, there are also some limitations associated with its use, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several potential future directions for the study of 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone, including its potential therapeutic applications in various fields of science, such as cancer research, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to fully understand the mechanism of action of 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone and its potential therapeutic benefits. Additionally, studies are needed to evaluate the safety and toxicity of 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone in vivo.
Métodos De Síntesis
The synthesis of 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone involves a multi-step process that includes the reaction of 2-bromo-5-methylthiazole with 4-methoxyphenol in the presence of a base to form the intermediate product. This intermediate product is then subjected to a series of reactions, including bromination, cyclization, and demethylation, to produce the final product, 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone.
Aplicaciones Científicas De Investigación
6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone has been extensively studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Propiedades
IUPAC Name |
6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8-6-15-14(20-8)16-7-9-4-5-10(18-2)12(19-3)11(9)13(16)17/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRAWJLYSDTNSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2CC3=C(C2=O)C(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-acetyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B5796466.png)






![N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5796522.png)

![3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole](/img/structure/B5796555.png)


![methyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5796582.png)